Artepillin C

Übersicht

Beschreibung

Artepillin C is a prenylated derivative of cinnamic acid, primarily found in Brazilian green propolis, a resinous substance collected by honeybees. This compound is known for its various biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties . This compound is a major phenolic component in propolis and contributes significantly to its health benefits.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Research has demonstrated that Artepillin C effectively inhibits inflammatory responses in various cellular models.

- Mechanism of Action : ArtC suppresses the production of reactive oxygen species (ROS) and nitrogen species (RNS), as well as the release of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in activated macrophages. It achieves this by blocking the NF-κB signaling pathway, which is crucial in inflammatory processes .

- Case Study : In a study involving PMA-stimulated RAW264.7 macrophages, this compound exhibited a dose-dependent inhibition of NO production with an ED50 value of 53.6 μM without affecting cell viability .

Table 1: Summary of Anti-Inflammatory Effects of this compound

| Study Reference | Cell Line | Key Findings | ED50 (μM) |

|---|---|---|---|

| RAW264.7 | Inhibition of NO and cytokine production | 53.6 | |

| Various | Antiviral and immunomodulatory effects | N/A |

Antioxidant Activity

This compound has shown strong antioxidant properties, making it beneficial for protecting cells from oxidative stress.

- Antioxidant Mechanism : ArtC scavenges free radicals effectively, with ED50 values indicating superior activity compared to ascorbic acid in DPPH and ABTS assays .

Table 2: Antioxidant Activity of this compound

| Method | ED50 (μM) | Comparison with Ascorbic Acid (ED50) |

|---|---|---|

| DPPH | 24.6 | 89.8 |

| ABTS | 19.5 | 57.5 |

Anticancer Potential

This compound's selective cytotoxicity against cancer cells has been a focal point in recent studies.

- Tumor Cell Line Studies : In experiments involving glioblastoma and fibroblast cell lines, ArtC demonstrated significant cytotoxic effects under acidic conditions typical of tumor microenvironments. This suggests its potential as an effective antitumor agent .

- Mechanism : The compound induces autophagy and lipid membrane packing effects leading to cell death in cancer cells while sparing normal cells .

Table 3: Anticancer Effects of this compound

| Study Reference | Cell Line | Observed Effects |

|---|---|---|

| Glioblastoma | Induced autophagy; selective cytotoxicity | |

| Fibroblast | Minimal effect on healthy cells |

Other Notable Applications

Beyond inflammation and cancer treatment, this compound also shows promise in other areas:

- Antimicrobial Activity : ArtC exhibits antibacterial and antifungal properties, contributing to its potential use in treating infections .

- Metabolic Regulation : It acts as a ligand for PPARγ, enhancing adipocyte differentiation and glucose uptake, which may have implications for metabolic disorders .

Wirkmechanismus

Target of Action

Artepillin C, the major compound in green propolis, interacts with phosphatidylcholine (PC) , one of the most abundant phospholipids in eukaryotic cell membranes . It also targets CREB (cAMP response element-binding protein), a cellular transcription factor .

Mode of Action

This compound interacts with amphiphilic aggregates to mimic cell membranes . It adsorbs onto the DMPC monolayers (dimyristoylphosphatidylcholine), causing point defects in the lipid structure . This compound also binds with CREB , blocking the CREB/CRTC2 protein-protein interaction , thereby regulating the expression of genes related to glucose production .

Biochemical Pathways

This compound affects several biochemical pathways. It induces brown-like adipocyte formation in murine C3H10T1/2 cells and primary inguinal white adipose tissue (iWAT)-derived adipocytes . It also regulates the expression of genes related to glucose production by interacting with the CREB/CRTC2 pathway . Furthermore, this compound induces neurite outgrowth in PC12m3 cells via the ERK and p38 MAPK pathways .

Pharmacokinetics

After oral administration, this compound is detected mainly in plasma. The maximum concentration (Cmax) values of this compound were found to be 1255 ± 517 nM , of which 89.3% were found to be the phenolic glucuronide conjugate . This suggests that this compound is metabolized into glucuronide conjugates in the body, which may affect its bioavailability.

Result of Action

This compound exhibits a wide range of molecular and cellular effects. It has been shown to significantly reduce blood glucose levels, increase insulin sensitivity, reduce blood lipid levels, and inhibit weight gain . It also induces autophagy , a cleansing process that involves the degradation of worn, abnormal, or malfunctioning cellular components . In addition, this compound has been found to have cytotoxic effects on cancer cells, altering their fluidity and potential for reorganization .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. Studies have shown that this compound becomes more lipophilic at lower pH values, which enhances its cytotoxicity against tumor cells, as tumor cells are known to have a more acidic extracellular microenvironment compared to healthy cells . This pH-dependent cytotoxicity emphasizes its potential as an effective antitumor agent in the acidic tumor microenvironment.

Biochemische Analyse

Biochemical Properties

Artepillin C interacts with various biomolecules in biochemical reactions. It has been shown to induce apoptosis, cell cycle arrest, and inhibit p21-activated kinase 1 (PAK1), a protein characterized in many human diseases . It also acts as an efficient antioxidant through a mechanism involving hydrogen transfer .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have pronounced cytotoxic effects on glioblastoma cells, reducing cell viability to less than 12% following a 24-hour exposure to 100 µM of this compound . It also induces significant membrane damage, affecting approximately 50% of the total cells under the same conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to act as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist and facilitate stabilization of PRD1-BF-1-RIZ1 homologous domain-containing protein-16 (PRDM16), which is required for brown-like adipocyte development . It also inhibits the CREB/CRTC2 transcription complex, a key regulator of hepatic gluconeogenesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to improve whole-body glucose homeostasis and decrease hepatic lipid synthesis following a circadian rhythm .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in obese mice, this compound (20 mg/kg) was intraperitoneally injected once daily for one or three weeks, resulting in improved whole-body glucose homeostasis and decreased hepatic lipid synthesis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to inhibit the CREB/CRTC2 transcription complex, a key regulator of hepatic gluconeogenesis . This suggests that this compound may play a role in regulating glucose metabolism.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Artepillin C kann durch verschiedene Verfahren synthetisiert werden. Eine bemerkenswerte Methode beinhaltet die Verwendung einer lipase-katalysierten regioselektiven Deacetylierung. Die Synthese beginnt mit 2,6-Diallylphenol, das eine Olefin-Kreuzmetathese durchläuft, um die terminale Vinylgruppe durch eine 2,2-Dimethylvinylgruppe zu ersetzen. Nachfolgende Umwandlungen ergeben 2,6-Diprenyl-1,4-Hydrochinondiazetat. Candida antarctica Lipase B-katalysierte Deacetylierung in 2-Propanol entfernt selektiv die weniger gehinderte Acetylgruppe, was zu 2,6-Diprenyl-1,4-Hydrochinon-1-Monoacetat führt. Weitere Schritte umfassen Triation, Palladium-vermittelte Alkenylierung mit Methylacrylat und die abschließende Hydrolyse der Ester, um this compound zu liefern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion aus brasilianischem grünem Propolis. Das Propolis wird unter Verwendung von Säulenchromatographie mit einem Stufengradienten einer Ethanol-Wasser-Lösung fraktioniert. Die Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) wird verwendet, um this compound aus den Fraktionen zu identifizieren und zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Artepillin C durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bedeutende Reaktion ist seine Hydroperoxylradikal-scavenging-Aktivität, die einen Einzelelektronentransfer als Hauptmechanismus der Antiradikalaktivität in wässrigen Lösungen beinhaltet .

Häufige Reagenzien und Bedingungen:

Oxidation: Cerammoniumnitrat (CAN) wird für die oxidative Demethylierung verwendet.

Reduktion: Natriumborhydrid wird für die Reduktion von 1,4-Benzochinon zu 1,4-Hydrochinon verwendet.

Substitution: Palladium-vermittelte Alkenylierung mit Methylacrylat wird verwendet, um eine dreikohlenstoffhaltige Seitenkette einzuführen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene prenylierte Phenolverbindungen, die signifikante biologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

Artepillin C wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Baccharin und p-Cumarsäure, die ebenfalls in brasilianischem grünem Propolis vorkommen. Während Baccharin und p-Cumarsäure einige biologische Aktivitäten zeigen, ist this compound potenter in der Aktivierung von TRPA1-Kanälen und der Induktion eines scharfen Geschmacks . Darüber hinaus hat this compound im Vergleich zu seinen Gegenstücken eine größere Wirksamkeit bei der krebshemmenden und antioxidativen Aktivität gezeigt .

Ähnliche Verbindungen:

- Baccharin

- p-Cumarsäure

- Drupanin

This compound zeichnet sich durch seine höhere Potenz und seine breitere Bandbreite an biologischen Aktivitäten aus, was es zu einer einzigartigen und wertvollen Verbindung für verschiedene Anwendungen macht.

Biologische Aktivität

Artepillin C (ArtC), a phenolic compound primarily found in Brazilian green propolis, has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological effects of ArtC, supported by recent research findings, case studies, and data tables that illustrate its therapeutic potential.

Overview of this compound

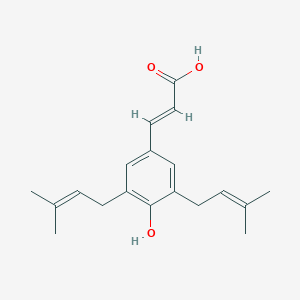

- Chemical Structure : this compound is a prenylated derivative of p-coumaric acid, characterized by its unique structure that enhances its bioactivity.

- Sources : The compound is predominantly extracted from Brazilian green propolis, which is produced by honeybees from the resin of plants like Baccharis dracunculifolia.

Pharmacological Activities

This compound exhibits a wide range of biological activities, including:

- Anti-inflammatory Effects : ArtC has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), as well as various pro-inflammatory cytokines in activated macrophages. In a study involving RAW264.7 macrophages, ArtC significantly reduced the levels of IL-1β, IL-3, IL-4, TNF-α, and others without affecting cell viability, demonstrating its potential as an anti-inflammatory agent .

- Antioxidant Activity : The antioxidant capacity of ArtC was evaluated using DPPH and ABTS assays. It exhibited strong radical scavenging activity with effective concentrations (ED50) of 24.6 µM and 19.5 µM respectively, outperforming ascorbic acid in both tests .

- Antimicrobial Properties : ArtC has demonstrated bacteriostatic activity against various pathogens, including Staphylococcus aureus and Porphyromonas gingivalis. Its antimicrobial efficacy is attributed to membrane disruption and inhibition of bacterial growth .

- Antitumor Activity : Research indicates that ArtC may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms that involve the modulation of cell cycle regulators and apoptotic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : ArtC blocks the activation of NF-κB in macrophages, thereby reducing inflammation and cytokine production .

- Activation of PPARγ : ArtC has been found to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in adipogenesis and metabolic regulation .

- Induction of Brown Adipocytes : In murine studies, ArtC promoted the formation of brown-like adipocytes in white adipose tissue, enhancing energy expenditure through increased expression of uncoupling protein 1 (UCP1) .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Inflammatory Response : A study conducted on PMA-stimulated RAW264.7 cells demonstrated that ArtC significantly reduced NO production in a dose-dependent manner, confirming its anti-inflammatory properties .

- Antimicrobial Efficacy : In vitro studies showed that ethanolic extracts containing high concentrations of ArtC exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Effective Concentration (ED50) |

|---|---|---|

| Antioxidant | Scavenging ROS/RNS | DPPH: 24.6 µM; ABTS: 19.5 µM |

| Anti-inflammatory | Inhibition of cytokine production | Not specified |

| Antimicrobial | Bacteriostatic effect | Not specified |

| Antitumor | Induction of apoptosis | Not specified |

Table 2: Summary of Key Studies on this compound

Eigenschaften

IUPAC Name |

(E)-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-13(2)5-8-16-11-15(7-10-18(20)21)12-17(19(16)22)9-6-14(3)4/h5-7,10-12,22H,8-9H2,1-4H3,(H,20,21)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABCFARPAMSXCC-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317933 | |

| Record name | Artepillin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72944-19-5 | |

| Record name | Artepillin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72944-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artepillin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072944195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artepillin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.